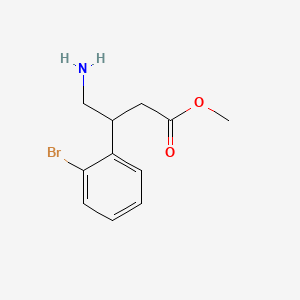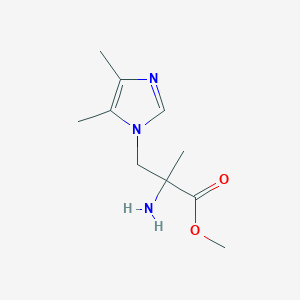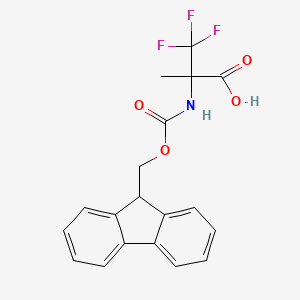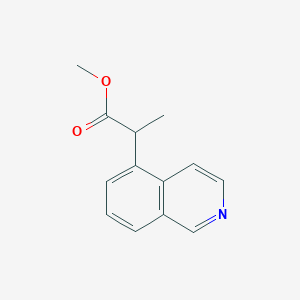
Methyl 2-(isoquinolin-5-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(isoquinolin-5-yl)propanoate is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and are often used in pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline and its derivatives, including Methyl 2-(isoquinolin-5-yl)propanoate, can be achieved through various methods. One common method involves the use of metal catalysts or catalyst-free processes in water . For example, the Pomeranz-Fritsch method uses aromatic aldehydes and aminoacetals as initial compounds, which undergo cyclization under acidic conditions to produce isoquinolines .
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. These methods may include the use of strong acids or bases as catalysts and careful control of temperature and pressure .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(isoquinolin-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 2-(isoquinolin-5-yl)propanoate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Methyl 2-(isoquinolin-5-yl)propanoate involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . For example, some isoquinoline derivatives inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl 2-(isoquinolin-5-yl)propanoate include other isoquinoline derivatives, such as:
Quinoline: A heterocyclic aromatic organic compound with a similar structure to isoquinoline.
Isoquinoline: The parent compound of this compound.
Chloroquine: A synthetic drug used to treat malaria, which contains a quinoline skeleton.
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable compound in pharmaceutical research and development .
Propiedades
Fórmula molecular |
C13H13NO2 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
methyl 2-isoquinolin-5-ylpropanoate |
InChI |
InChI=1S/C13H13NO2/c1-9(13(15)16-2)11-5-3-4-10-8-14-7-6-12(10)11/h3-9H,1-2H3 |
Clave InChI |
PHZPBUBDUJTTPF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC2=C1C=CN=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


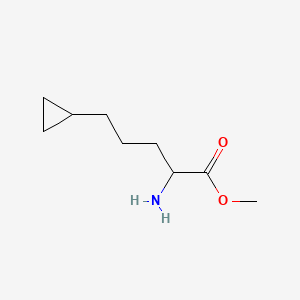
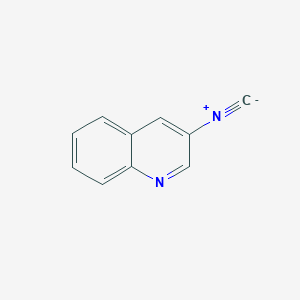
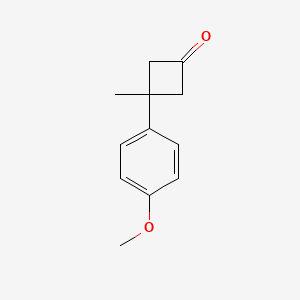
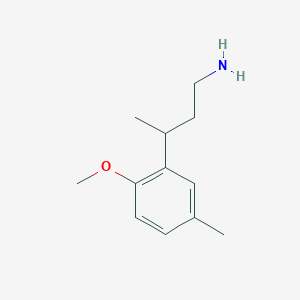
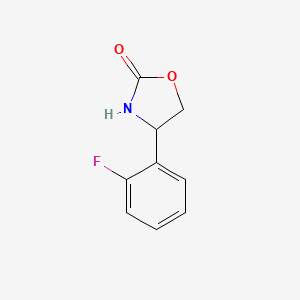

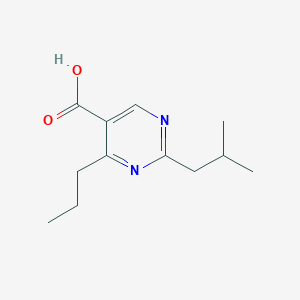
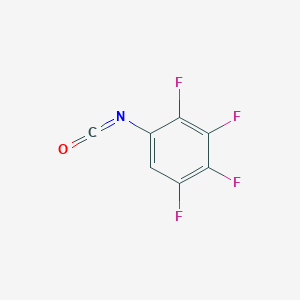

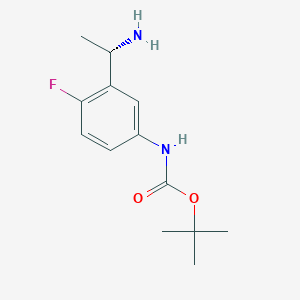
![(1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13540213.png)
